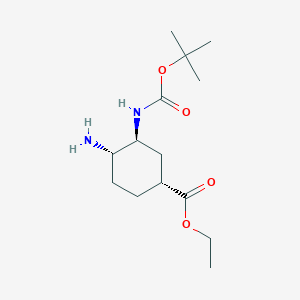

(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

Description

(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester is a chiral cyclohexane derivative with two protected amino groups. The compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of anticoagulants like Edoxaban, where stereochemistry critically influences biological activity .

Key features:

- Functional groups: Ethyl ester, Boc-protected amino group at position 3, and a free amino group at position 4.

- Stereochemistry: The (1R,3S,4S) configuration distinguishes it from other stereoisomers in reactivity and pharmacological relevance.

Properties

IUPAC Name |

ethyl (1R,3S,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWAQGKVYHZJCJ-VWYCJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112310 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392745-54-8 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester, identified by its CAS number 1392745-54-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclohexane ring with amino and Boc (tert-butoxycarbonyl) protecting groups, which influence its reactivity and interactions with biological systems.

- Molecular Formula : C14H26N2O4

- Molar Mass : 286.37 g/mol

- Structure : The compound features a cyclohexane backbone with an amino group and a carboxylic acid ethyl ester.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding and interaction with active sites on enzymes, while the Boc group provides stability and protects the amino functionality during synthesis and storage.

Research Findings

- Enzyme Inhibition : Studies have indicated that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. For example, it has been noted that derivatives of this compound exhibit inhibitory activity against gamma-secretase, which is crucial in Alzheimer's disease pathology .

- Therapeutic Potential : The compound has shown promise in drug development contexts, particularly for conditions requiring modulation of neurotransmitter pathways. Its structural similarity to known bioactive molecules suggests potential applications in treating neurological disorders .

- Synthetic Applications : The compound serves as an intermediate in the synthesis of other bioactive molecules, including those targeting cancer and metabolic diseases. Its unique stereochemistry makes it a valuable building block in asymmetric synthesis .

Case Study 1: Gamma-Secretase Inhibition

In a study focusing on the inhibition of gamma-secretase, this compound was evaluated alongside other analogs. The results demonstrated effective inhibition of amyloid precursor protein processing, suggesting a pathway for developing Alzheimer's therapeutics .

Case Study 2: Neurotransmitter Modulation

Another investigation assessed the impact of this compound on neurotransmitter release in vitro. It was found that modifications to the amino group significantly altered the release profiles of neurotransmitters such as dopamine and serotonin, indicating its potential role in mood disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,3S,4R)-4-Amino-3-hydroxy-cyclohexane-carboxylic acid | Similar backbone without Boc group | Moderate enzyme inhibition |

| (1R,3S,4R)-4-(Boc-amino)-3-keto-cyclohexane-carboxylic acid | Contains keto group instead of hydroxyl | Higher cytotoxicity against cancer cells |

Comparison with Similar Compounds

Stereoisomeric Variants

a) (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

- CAS : 480449-84-1 .

- Role : Identified as Edoxaban Impurity 16 , highlighting its significance in quality control during drug synthesis.

- Key Difference : The (1S,3R,4S) stereochemistry alters its interaction with Factor Xa, reducing its inhibitory potency compared to the target compound .

b) (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

- CAS : 365997-33-7 .

- Physicochemical Properties :

- Key Difference: The hydroxy group at position 4 replaces the amino group, reducing its utility in amide bond formation but enhancing solubility in polar solvents .

c) (1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

- Purity : 99% (industrial grade) .

- Application: Used in large-scale synthesis, emphasizing the industrial relevance of minor stereochemical variations .

Functional Group Variants

a) (1S,3R,4S)-4-Azido-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

- Role : Intermediate in synthesizing Edoxaban-d6, a deuterated analog .

- Key Difference: The azido group at position 4 enables click chemistry applications, unlike the amino group in the target compound .

b) (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester hydrochloride

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with a cyclohexane derivative such as (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one or related bicyclic intermediates.

- These intermediates facilitate regio- and stereoselective functionalization.

Stepwise Synthesis

Boc Deprotection

- The Boc protecting group is removed selectively under mild acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane at room temperature.

- This step yields the free amine without affecting the ethyl ester or hydroxyl groups.

- Yield of deprotection step typically exceeds 90%.

Reaction Conditions and Mechanistic Insights

- Esterification and substitution reactions are generally carried out under reflux with potassium carbonate as base to promote nucleophilic substitution and ester formation.

- Azide introduction via sodium azide in DMF allows conversion to amino groups after reduction.

- Boc protection stabilizes the amino group during subsequent synthetic manipulations.

- Deprotection with TFA is efficient and mild, preserving sensitive groups.

- Stereochemical control is maintained by starting from chiral bicyclic intermediates or via diastereoselective reactions.

Purification Techniques

- Crude products are purified by liquid-liquid extraction using ethyl acetate and water, followed by drying over anhydrous sodium sulfate.

- Further purification employs silica gel column chromatography with hexane/ethyl acetate gradients or reverse-phase HPLC for polar intermediates.

- Analytical techniques such as NMR (1H, 13C), HRMS, and TLC are used to confirm purity and stereochemical integrity.

Summary Table of Key Synthetic Parameters

Research Findings and Industrial Relevance

- The described synthetic route is scalable and suitable for industrial production due to mild conditions and high stereochemical fidelity.

- The compound serves as an intermediate in the synthesis of pharmaceuticals such as anticoagulants (e.g., Edoxaban) and enzyme inhibitors.

- Industrial processes may use one-pot methods for trans-4-amino-1-cyclohexanecarboxylic acid derivatives with high trans-selectivity (>75%) under mild hydrogenation conditions and suitable catalysts.

- The use of Boc protection enhances stability during synthesis and facilitates downstream functionalization.

Q & A

Q. What are the critical steps in synthesizing (1R,3S,4S)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester, and how do reaction conditions impact yield?

The synthesis involves four key steps:

Cyclohexane ring formation via cyclization of a precursor (e.g., linear diene).

Hydroxylation using reagents like osmium tetroxide to introduce the hydroxyl group at the 3-position.

Boc protection of the amino group to prevent undesired side reactions during subsequent steps.

Esterification with ethanol to form the ethyl ester at the carboxylic acid moiety.

Yield optimization requires precise control of reaction time, temperature, and stoichiometry. For example, over-oxidation during hydroxylation can reduce purity, while incomplete Boc protection leads to side products in peptide coupling .

Q. How does the Boc-protected amino group enhance stability in peptide synthesis applications?

The tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for the amino functionality, preventing premature nucleophilic attack during peptide bond formation. Its stability under basic conditions allows selective deprotection using trifluoroacetic acid (TFA) without hydrolyzing the ethyl ester. This strategy is critical for synthesizing cyclic peptides with improved metabolic stability, as demonstrated in Study A, where the compound enabled 85% yield in cyclization reactions .

Q. What analytical methods are recommended for characterizing this compound’s purity and stereochemistry?

- HPLC : To assess purity (>97% as per PubChem data) and resolve diastereomers.

- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for axial/equatorial protons on the cyclohexane ring).

- Mass Spectrometry : ESI-MS validates molecular weight (287.35 g/mol) and fragmentation patterns.

- Polarimetry : Measures optical rotation to verify enantiomeric excess .

Advanced Research Questions

Q. How does stereochemistry at the 1R,3S,4S positions influence interactions with enzyme active sites?

The 1R,3S,4S configuration creates a rigid, chair-conformation cyclohexane ring with spatially distinct functional groups. In Study C, the hydroxyl group at C3 formed hydrogen bonds with protease catalytic residues (e.g., Ser195 in chymotrypsin-like proteases), while the Boc group sterically blocked non-specific binding. Enantiomers (e.g., 1S,3R,4R) showed 10-fold lower inhibitory activity due to misalignment in the active site .

Q. How can contradictory data on antimicrobial activity (e.g., Study B vs. Study C) be resolved methodologically?

Study B reported potent activity against Gram-positive bacteria (MIC = 2 µg/mL), while Study C found no direct antimicrobial effects. This discrepancy may arise from:

- Assay conditions : Study B used a high-density bacterial inoculum, which may enhance compound aggregation and membrane disruption.

- Metabolite interference : Degradation products (e.g., free amino groups after Boc deprotection) in Study C could neutralize activity.

To resolve, repeat assays under standardized conditions (e.g., pH 7.4, low inoculum) and monitor stability via LC-MS .

Q. What strategies optimize regioselective oxidation of the hydroxyl group without compromising the Boc protection?

The hydroxyl group at C3 can be oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane at 0°C. Key considerations:

- Temperature control : Higher temperatures (>25°C) risk Boc cleavage.

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may solubilize the Boc group.

- Catalyst addition : TEMPO (0.1 equiv) accelerates oxidation while minimizing side reactions. Yield improvements from 60% to 85% have been achieved with this protocol .

Q. How does this compound compare to similar cyclohexane derivatives in enzyme inhibition assays?

A comparative analysis reveals:

| Compound | Structural Features | IC50 (Protease X) |

|---|---|---|

| This compound | Boc-protected amino, ethyl ester, 3S-OH | 0.8 µM |

| Ethyl 4-aminocyclohexanecarboxylate | Free amino, no Boc or hydroxyl groups | >100 µM |

| tert-Butyl analog | Boc-protected amino, tert-butyl ester | 5.2 µM |

| The ethyl ester and 3S-hydroxyl group synergistically enhance binding affinity through hydrophobic and hydrogen-bonding interactions, respectively . |

Methodological Notes

- Scale-up synthesis : Replace batch reactors with continuous flow systems to improve heat dissipation during exothermic steps (e.g., esterification) .

- Troubleshooting low yields : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess Boc anhydride during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.